3-Cyanobenzenesulfonyl chloride physical properties
3-Cyanobenzenesulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-cyanobenzenesulfonyl chloride. The information is compiled from various chemical suppliers and databases to ensure a thorough and accurate representation of the compound's characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work.
Core Physical and Chemical Properties
3-Cyanobenzenesulfonyl chloride is a chemical intermediate commonly used in organic synthesis. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is sensitive to moisture and should be stored under an inert atmosphere.[2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of 3-cyanobenzenesulfonyl chloride. Data has been aggregated from multiple sources to provide a range of observed values.
| Property | Value | Source(s) |
| CAS Number | 56542-67-7 | [1][3] |
| Molecular Formula | C₇H₄ClNO₂S | [1][4] |
| Molecular Weight | 201.62 g/mol | |
| Melting Point | 45-54 °C | [1][2] |
| Boiling Point | 148 °C | [2] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Solubility | Soluble in non-polar solvents (e.g., ethers, alkanes, aromatics).[6] Reacts with water. | [6] |
| Appearance | White to light yellow to dark green powder or crystals. | [1][2] |
Experimental Protocols
While specific experimental protocols for the determination of each physical property are not detailed in the available literature, a general procedure for the synthesis of 3-cyanobenzenesulfonyl chloride is provided below. This protocol also includes characterization data that confirms the identity of the synthesized compound.
Synthesis of 3-Cyanobenzenesulfonyl Chloride from 3-Aminobenzonitrile[3]
This procedure outlines the synthesis of 3-cyanobenzenesulfonyl chloride via the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.
Materials:
-
3-Aminobenzonitrile
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Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
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Water (H₂O)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Sulfur Dioxide (SO₂)
-
tert-Butyl Methyl Ether
-
Brine
-
Silica Gel (60-120 mesh)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Diazotization:
-
Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation:
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In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide.
-
Stir this solution at 0 °C for 10 minutes.
-
Slowly add the sulfur dioxide/copper(I) chloride solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product with tert-butyl methyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate in petroleum ether as the eluent.
-
The final product, 3-cyanobenzenesulfonyl chloride, is obtained as an off-white solid (1.9 g, 45% yield).
-
Characterization:
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¹H NMR (300 MHz, CDCl₃): δ 8.35 (t, J=1.5 Hz, 1H), 8.31-8.27 (m, 1H), 8.06-8.02 (m, 1H), 7.82 (t, J=7.9Hz, 1H).[2]
Visualizations
The following diagram illustrates the workflow for the synthesis of 3-cyanobenzenesulfonyl chloride.
Caption: A flowchart illustrating the key stages in the synthesis of 3-cyanobenzenesulfonyl chloride.

